2-Amino-3-(5-chlorothiophen-3-yl)propanamide
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Overview
Description
2-Amino-3-(5-chlorothiophen-3-yl)propanamide is a chemical compound with the molecular formula C7H9ClN2OS and a molecular weight of 204.68 g/mol . This compound is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorothiophene-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to the corresponding amide using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.
Amination: The resulting amide is then subjected to an amination reaction to introduce the amino group at the 2-position of the propanamide chain.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chlorothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), under reflux conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
2-Amino-3-(5-chlorothiophen-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-chlorothiophen-2-yl)propanamide: Similar structure with the chlorine atom at a different position on the thiophene ring.
3-Amino-3-(5-chlorothiophen-2-yl)propanamide: Similar structure with the amino group at a different position on the propanamide chain.
Uniqueness
2-Amino-3-(5-chlorothiophen-3-yl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H9ClN2OS |
---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
2-amino-3-(5-chlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H2,10,11) |
InChI Key |
IBLCIRAQTGHQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)N)N)Cl |
Origin of Product |
United States |
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